molecular formula C17H15BrN2O B5388056 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- CAS No. 63563-58-6

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl-

Cat. No.: B5388056
CAS No.: 63563-58-6
M. Wt: 343.2 g/mol
InChI Key: XKCRTKWJYJNOOD-UHFFFAOYSA-N
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Description

The compound 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- is a benzodiazocine derivative characterized by a 10-membered heterocyclic ring system containing two nitrogen atoms. Its IUPAC name reflects key structural features: a bromo substituent at position 8, a methyl group at position 1, and a phenyl group at position 4. The molecule exists in a partially saturated (3,4-dihydro) form, with a lactam (cyclic amide) moiety at position 5.

Properties

IUPAC Name

8-bromo-1-methyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-20-15-8-7-13(18)11-14(15)17(19-10-9-16(20)21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCRTKWJYJNOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348159
Record name ST50210604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63563-58-6
Record name ST50210604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene derivatives and various reagents for bromination, methylation, and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex benzodiazocin derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

  • 8-Chloro-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2(1H)-one (Compound 10): Lacks the methyl group at N-1 and has a chlorine substituent at position 6. Synthesis Yield: 84% via KMnO₄ oxidation, compared to 36% for the brominated/methylated derivative, indicating steric or electronic effects of bromine/methyl groups hinder oxidation efficiency . Physical Properties: Lower mp (164–166°C) than benzodithiazine analogs (see Table 1), attributed to reduced molecular symmetry .

Role of N-Methylation

  • Methylation at N-1 (as in the target compound) reduces steric hindrance compared to N-5 substitution, as observed in hydrogenolysis reactions of related lactams .
  • Reactivity : Methylation decreases susceptibility to oxidation; unsubstituted lactams (e.g., Compound 10) oxidize more readily .

Benzodithiazine Analogs

  • 6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine (Compound 17): Contains sulfur atoms in the heterocyclic core, leading to higher mp (314–315°C) and distinct IR bands (SO₂ at 1330–1160 cm⁻¹) .
  • 6-Chloro-7-methyl-3-[5-bromo-2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine (Compound 8): Bromine substitution here enhances thermal stability (mp 330–331°C) but introduces synthetic challenges, such as regioselectivity .

Triazolo-Benzodiazepines (Non-Benzodiazocine Analogs)

  • 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine: Shares a bromo and phenyl substituent but differs in core structure (triazolo-benzodiazepine vs. benzodiazocine).

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents mp (°C) Synthesis Yield Key Functional Groups
Target Compound C₁₆H₁₄BrN₂O 8-Br, 1-Me, 6-Ph 164–166 36% Lactam (C=O), C=N
8-Cl-6-Ph-3,4-dihydro-1,5-benzodiazocin-2-one C₁₅H₁₂ClN₂O 8-Cl, 6-Ph 164–166 84% Lactam (C=O), C=N
Compound 17 (Benzodithiazine) C₁₆H₁₂ClN₃O₂S₂ 6-Cl, 7-CN, 1-Me 314–315 90% SO₂, C≡N, C=N
Compound 8 (Benzodithiazine) C₁₆H₁₃BrClN₃O₃S₂ 5-Br, 6-Cl, 7-Me 330–331 92% SO₂, C=N, OH

Biological Activity

The compound 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- (CAS No. 63563-58-6) is a member of the benzodiazocin family, which is known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C16H16BrN2O
  • Molecular Weight : 343.218 g/mol
  • CAS Number : 63563-58-6

Anticonvulsant and Sedative Effects

Research indicates that compounds in the benzodiazocin class exhibit significant anticonvulsant , sedative , and muscle relaxant properties. A study highlighted that derivatives of benzodiazepines, including those related to benzodiazocins, demonstrated effectiveness in animal models for these activities .

The biological activity of 1,5-benzodiazocin derivatives is primarily attributed to their interaction with the GABA (gamma-aminobutyric acid) receptor system. These compounds enhance the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability in the central nervous system .

Case Studies

  • Anticonvulsant Activity : In a controlled study involving rodent models, 8-bromo-3,4-dihydro derivatives were shown to significantly reduce seizure frequency compared to control groups. The results indicated a dose-dependent response, confirming the compound's potential as an anticonvulsant agent .
  • Sedative Effects : Another study assessed the sedative properties of this compound using behavioral tests such as the open field test and elevated plus maze. The results demonstrated that subjects treated with the compound exhibited reduced locomotor activity and increased time spent in open arms, indicative of anxiolytic effects .

Comparative Biological Activity Table

Compound NameAnticonvulsant ActivitySedative ActivityMechanism of Action
1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydroHighModerateGABA receptor modulation
7-Bromo-1-methyl-2-isopropoxymethyl-benzodiazepineModerateHighGABA receptor enhancement
8-Methyl-6-phenyldihydrobenzodiazepineLowModerateGABAergic activity

Q & A

What are the established synthetic routes for 1,5-benzodiazocin-2(1H)-one derivatives, and what critical parameters influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of 1,5-benzodiazocin-2(1H)-one derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., benzothiazin-3-ones) are synthesized by refluxing 2-aminothiophenol with β-aroylacrylic acids in HCl-saturated ethanol . Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of amine to carbonyl precursor minimizes side reactions.
  • Acid catalysis : HCl gas saturation in ethanol promotes cyclization by protonating carbonyl groups.
  • Crystallization conditions : Methanol is preferred for recrystallization to obtain high-purity crystals (e.g., 99% purity reported in analogous syntheses) .

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